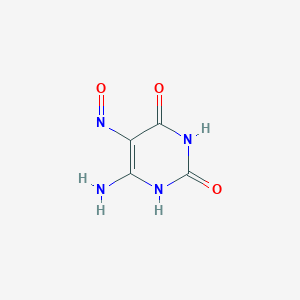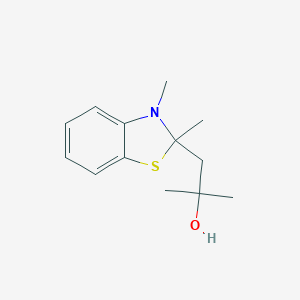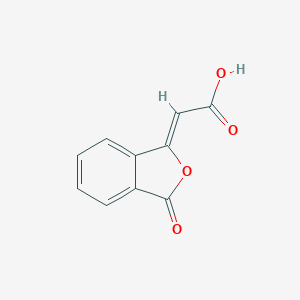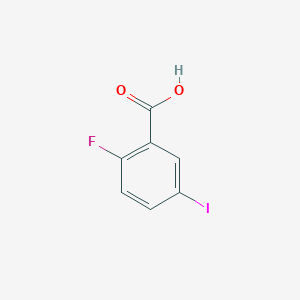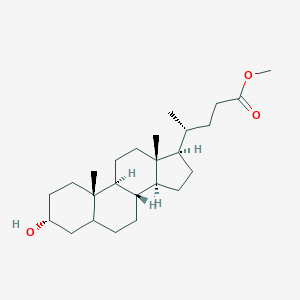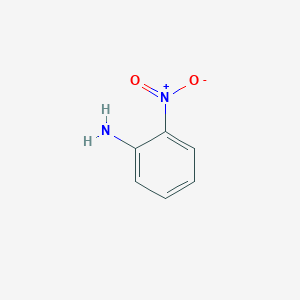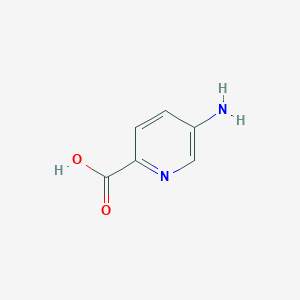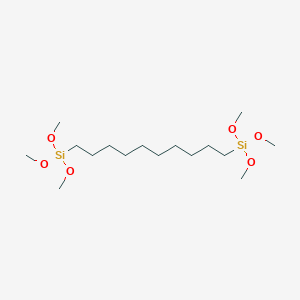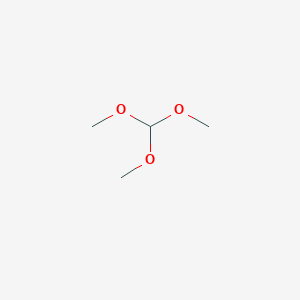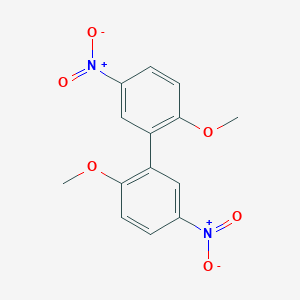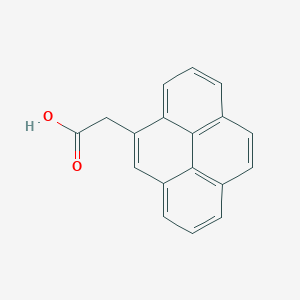
4-Pyreneacetic acid
描述
4-Pyreneacetic acid is a negatively charged pyrene derivative . It has a molecular formula of C18H12O2 and a molecular weight of 260.3 g/mol.
Synthesis Analysis
The synthesis of 4-Pyreneacetic Acid involves 12 synthesis methods. The reaction conditions include the use of sodium hydroxide and silver nitrate in ethanol for 4 hours at ambient temperature . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years .
Molecular Structure Analysis
The molecular structure of 4-Pyreneacetic Acid consists of 18 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 260.29 g/mol .
Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Reliable physical and chemical properties of compounds are scarce and some of the available values are estimated using predictive mathematical techniques, which predict properties of compounds from knowledge of their chemical structure .
科学研究应用
Meteorology : PYREX data has provided insights into mountain drag measurement, humidity, boundary layer measurements, and orographic flow representation, suggesting potential for further research in meteorology (Bougeault et al., 1997).
Molecular Biology and Nanotechnology : Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) are valuable in fundamental research, diagnostics, and nanotechnology due to their role as polarity-sensitive and quenchable fluorophores (Østergaard & Hrdlicka, 2011).
Environmental Science : Pyrene can be incinerated under supercritical water conditions, which leads to the formation of phenanthrene and naphthalene, demonstrating its utility in environmental cleanup technologies (Onwudili & Williams, 2006).
DNA Hybridization Probes : Pyrene-labelled oligonucleotide probes show promise as sensitive DNA hybridisation probes, indicating potential for use in nucleic acid hybridization detection sensors (Balakin et al., 1998).
DNA-Binding Molecules : PNA-based polyintercalators with pyreneacetic acid residues are explored as potential DNA-binding molecules (Challa & Woski, 1999).
Chemical Sensing and Photocatalysis : Supramolecular assemblies containing polypyridine complexes and pyrene chromophores are being investigated as long-lived luminescent probes for applications in clinical chemistry, chemical sensing, photocatalysis, and biophysics (Juris & Prodi, 2001).
Cellular Imaging : Silver nanoparticles can quench the fluorescence of 1-pyrenebutyric acid, aiding in the design of pyrene-based fluorescence sensors for cellular imaging (Ly et al., 2017).
Photodynamic Therapy : Pyreneacetic acid-functionalized nanorods allow for efficient two-photon imaging of cell surface sialic acids and offer a method for image-guided cancer cell therapy (Li & Liu, 2021).
Biodegradation Studies : Mycobacterium sp. has been found to effectively degrade pyrene into various metabolites, contributing to understanding the microbial biodegradation of polycyclic aromatic hydrocarbons (Heitkamp et al., 1988).
未来方向
Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity . This will pave the way for the researchers in the field for the design and development of novel pyrene-based structures and their utilization for different applications .
属性
IUPAC Name |
2-pyren-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-16(20)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLRAJOEGIZXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944902 | |
| Record name | (Pyren-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyreneacetic acid | |
CAS RN |
22245-55-2 | |
| Record name | 4-Pyreneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pyren-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



